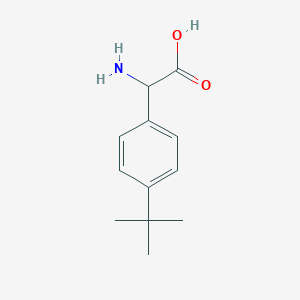

Amino(4-tert-butylphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

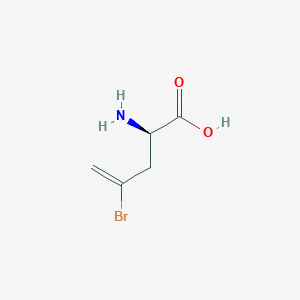

“Amino(4-tert-butylphenyl)acetic acid” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acids, which could be related to the synthesis of “Amino(4-tert-butylphenyl)acetic acid”, has been described in a study . The process involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Molecular Structure Analysis

The molecular structure of “Amino(4-tert-butylphenyl)acetic acid” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The predicted boiling point of “Amino(4-tert-butylphenyl)acetic acid” is 333.0±30.0 °C, and its predicted density is 1.102±0.06 g/cm3 . The compound also has a predicted pKa value of 2.05±0.10 .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Summary of the Application

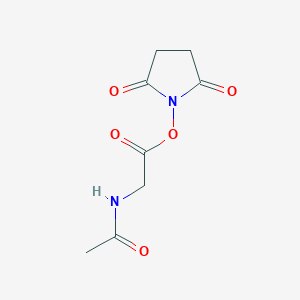

Amino(4-tert-butylphenyl)acetic acid, as a type of Nα-protected amino acid, is used in the preparation of t-butyl esters . These esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Methods of Application or Experimental Procedures

The preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Results or Outcomes

The method developed is suitable for the preparation of t-butyl esters of Nα-protected amino acids from tert-butanol . It provides good yields and tolerates a variety of amino acid side chains and substituents .

Application in Synthesis of Biologically Active Derivatives

Specific Scientific Field

Summary of the Application

Amino(4-tert-butylphenyl)acetic acid is used in the synthesis of new potential biologically active derivatives . These derivatives have a sterically hindered pyrocatechol moiety linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The synthesized compounds are potential biologically active derivatives .

Application in Asymmetric Synthesis

Specific Scientific Field

Summary of the Application

The tert-butanesulfinyl group, which is structurally similar to the tert-butyl group in Amino(4-tert-butylphenyl)acetic acid, is known to activate imines for the addition of many different classes of nucleophiles . It serves as a powerful chiral directing group, and after nucleophilic addition, it is readily cleaved by treatment with acid .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The tert-butanesulfinyl group serves as a powerful chiral directing group in asymmetric synthesis .

Application in Liquid Chromatography-Electrospray Ionisation Mass Spectrometry (LC-ESI-MS)

Specific Scientific Field

Summary of the Application

4-tert-Butylbenzoic acid, which has a similar tert-butyl group to Amino(4-tert-butylphenyl)acetic acid, was determined in water samples by means of liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

4-tert-Butylbenzoic acid was successfully determined in water samples using LC-ESI-MS .

Application in Peptide Chemical Synthesis

Specific Scientific Field

Summary of the Application

Amino(4-tert-butylphenyl)acetic acid, as a type of Nα-protected amino acid, is used in the preparation of t-butyl esters . These esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Methods of Application or Experimental Procedures

The preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Results or Outcomes

The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

Application in Analytical Chemistry

Specific Scientific Field

Summary of the Application

4-tert-Butylbenzoic acid, which has a similar tert-butyl group to Amino(4-tert-butylphenyl)acetic acid, was determined in water samples by means of liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

4-tert-Butylbenzoic acid was successfully determined in water samples using LC-ESI-MS .

Propiedades

IUPAC Name |

2-amino-2-(4-tert-butylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRNMXQOQUQCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(4-tert-butylphenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)